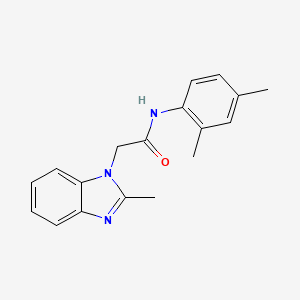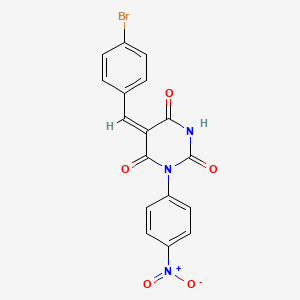![molecular formula C18H27NO4S B5312534 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5312534.png)
8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as PMSD, is a spirocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in regulating the levels of epoxyeicosatrienoic acids (EETs) in the body. EETs are known to have various beneficial effects, including anti-inflammatory, vasodilatory, and cardioprotective properties. Therefore, the inhibition of sEH by PMSD has potential therapeutic applications in the treatment of various diseases, such as hypertension, inflammation, and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves the inhibition of sEH, which is responsible for the metabolism of EETs. EETs are known to have various beneficial effects, including anti-inflammatory, vasodilatory, and cardioprotective properties. Therefore, the inhibition of sEH by 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane leads to an increase in the levels of EETs, which in turn leads to the beneficial effects associated with EETs.
Biochemical and physiological effects:
8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects. In a study published in the Journal of Pharmacology and Experimental Therapeutics, 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane was shown to have potent vasodilatory effects and can lower blood pressure in hypertensive rats. Another study published in the Journal of Medicinal Chemistry demonstrated that 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has potent anti-inflammatory effects in a mouse model of acute lung injury. Furthermore, 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have cardioprotective effects in a rat model of myocardial infarction.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its potent and selective inhibition of sEH. This allows for the specific modulation of EET levels, which is not possible with other compounds that target multiple pathways. However, one of the limitations of using 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane. One area of research is the development of more potent and selective sEH inhibitors based on the structure of 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane. Another area of research is the investigation of the therapeutic potential of 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane in various diseases, such as hypertension, inflammation, and cardiovascular disorders. Furthermore, the development of novel drug delivery systems for 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane can potentially overcome its low solubility in water and improve its efficacy in vivo.
Synthesis Methods
The synthesis of 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves a multistep process that starts with the reaction of 4-pentyn-1-ol with 2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO) to form the corresponding aldehyde. This aldehyde is then reacted with 2,4-pentanedione in the presence of ammonium acetate to form the spirocyclic intermediate. The final step involves the reaction of the intermediate with p-toluenesulfonyl chloride to form 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane.
Scientific Research Applications
8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various diseases. In a study published in the Journal of Medicinal Chemistry, 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane was shown to have potent anti-inflammatory effects in a mouse model of acute lung injury. Another study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has potent vasodilatory effects and can lower blood pressure in hypertensive rats. Furthermore, 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have cardioprotective effects in a rat model of myocardial infarction.
properties
IUPAC Name |
8-(2,3,4,5,6-pentamethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-12-13(2)15(4)17(16(5)14(12)3)24(20,21)19-8-6-18(7-9-19)22-10-11-23-18/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZPHNGQKWZCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCC3(CC2)OCCO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

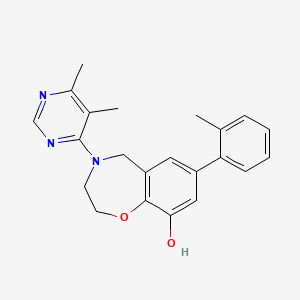
![N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5312455.png)
![2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5312456.png)

![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5312466.png)
![N-allyl-N'-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5312472.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5312493.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5312500.png)
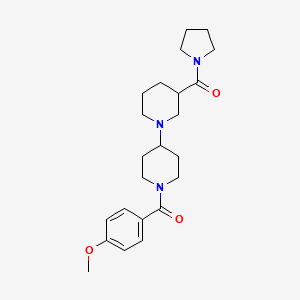
![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)
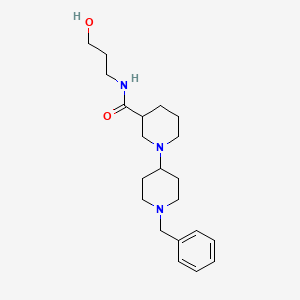
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)
